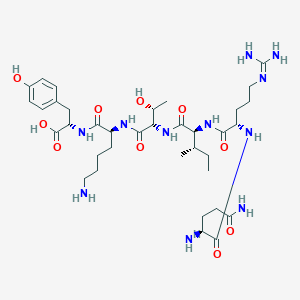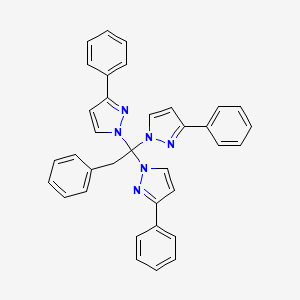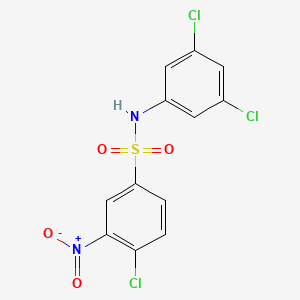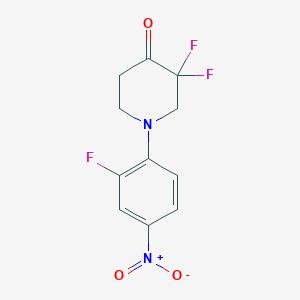
2-Ethoxy-3a,4,5,6-tetrahydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3a,4,5,6-tetrahydro-1H-inden-1-one is an organic compound with the molecular formula C11H16O2 It belongs to the class of indenones, which are bicyclic compounds containing a benzene ring fused to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3a,4,5,6-tetrahydro-1H-inden-1-one typically involves the reaction of ethyl vinyl ether with 1-indanone under acidic conditions. The reaction proceeds through an electrophilic addition mechanism, where the ethyl vinyl ether adds to the carbonyl group of 1-indanone, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3a,4,5,6-tetrahydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indenones or ethers.
Scientific Research Applications
2-Ethoxy-3a,4,5,6-tetrahydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3a,4,5,6-tetrahydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-one: A structurally similar compound with a ketone group at the 1-position.
2,3-Dihydro-1H-inden-1-one: Another indenone derivative with a similar bicyclic structure.
Uniqueness
2-Ethoxy-3a,4,5,6-tetrahydro-1H-inden-1-one is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other indenone derivatives and contributes to its specific chemical and biological properties.
Properties
CAS No. |
647024-75-7 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-ethoxy-3a,4,5,6-tetrahydroinden-1-one |
InChI |
InChI=1S/C11H14O2/c1-2-13-10-7-8-5-3-4-6-9(8)11(10)12/h6-8H,2-5H2,1H3 |
InChI Key |
HJVIABMAMSSRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2CCCC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


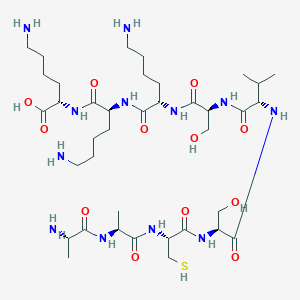
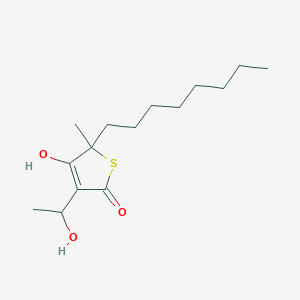
![6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one](/img/structure/B12584836.png)

![N,N-Dimethyl-2-[4-(methylsulfanyl)phenoxy]benzylamine hydrochloride](/img/structure/B12584843.png)
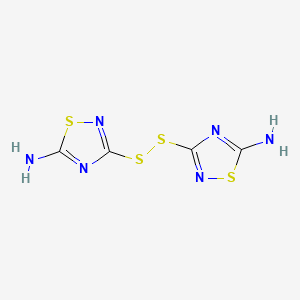
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12584852.png)
![Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate](/img/structure/B12584860.png)
